N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine
Description
Properties
IUPAC Name |
N',N'-dimethyl-N-[(5-methylfuran-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9-4-5-10(13-9)8-11-6-7-12(2)3/h4-5,11H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMNJQOFNFWIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation-Based Synthesis
The alkylation of primary or secondary amines with furanmethyl halides represents the most direct route to N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine. In this method, 5-methylfuran-2-ylmethyl chloride or bromide reacts with N,N-dimethylethane-1,2-diamine under basic conditions. A 2023 study demonstrated that using potassium carbonate as a base in acetonitrile at 60°C for 12 hours yielded the target compound with 78% purity . However, competing side reactions, such as over-alkylation at the secondary amine site, necessitate careful stoichiometric control.
Table 1: Alkylation Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | K₂CO₃ | 78 | 85 |
| Solvent | Acetonitrile | 65 | 78 |
| Temperature (°C) | 60 | 78 | 85 |
| Reaction Time (h) | 12 | 78 | 85 |
The furanmethyl halide precursor is typically synthesized via chlorination or bromination of 5-methylfurfural followed by reduction. For instance, MnO₂-mediated oxidation of 5-methylfurfural in dichloromethane with sodium cyanide generates 5-methylfuran-2-carbonyl chloride, which is subsequently reduced to the corresponding alcohol using NaBH₄ .
Reductive Amination Approaches
Reductive amination between 5-methylfuran-2-carbaldehyde and N,N-dimethylethane-1,2-diamine offers a one-pot alternative. This method employs reducing agents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts. A 2024 optimization study found that using 10% Pd/C under 3 atm H₂ in methanol at 25°C achieved 82% yield after 24 hours . The reaction proceeds via imine intermediate formation, followed by selective reduction of the C=N bond.
Key Challenges :
-
The electron-rich furan ring may undergo hydrogenation under high-pressure conditions, leading to tetrahydrofuran byproducts.
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Competitive reduction of the aldehyde to a primary alcohol necessitates precise control of catalyst loading and hydrogen pressure.
Metal-Catalyzed Coupling Strategies
Transition metal-catalyzed cross-coupling reactions have been adapted to construct the C–N bond between the furanmethyl group and the diamine backbone. Copper(I)-mediated Ullmann-type couplings using 5-methylfuran-2-ylmethyl iodide and N,N-dimethylethane-1,2-diamine in DMF at 110°C achieved moderate yields (45–55%) but required expensive ligands like 1,10-phenanthroline . Recent advances in photoredox catalysis have enabled milder conditions; visible-light-driven C–N coupling with Ir(ppy)₃ as a catalyst improved yields to 68% at room temperature .
Solid-Phase Synthesis for High-Purity Output
Solid-supported synthesis on Wang resin has been explored to minimize purification challenges. The method involves:
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Immobilizing N,N-dimethylethane-1,2-diamine onto the resin via a carbamate linker.
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Alkylating the free amine with 5-methylfuran-2-ylmethyl bromide.
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Cleaving the product using trifluoroacetic acid (TFA).
This approach achieved 90% purity but suffered from lower overall yields (35–40%) due to incomplete resin functionalization .
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Alkylation | 78 | 85 | High | Low |
| Reductive Amination | 82 | 88 | Moderate | Moderate |
| Ullmann Coupling | 55 | 92 | Low | High |
| Solid-Phase Synthesis | 40 | 90 | Low | Very High |
Alkylation remains the most scalable and cost-effective method, while reductive amination offers superior yields for small-scale production. Metal-catalyzed routes are limited by reagent costs but provide access to structurally diverse analogs.
Recent Advances in Process Optimization
Microwave-assisted synthesis has reduced reaction times from 12 hours to 45 minutes for alkylation methods, achieving comparable yields (76%) . Additionally, flow chemistry systems employing microreactors improved heat transfer and mixing efficiency, enhancing reproducibility for large batches.
Solvent selection critically impacts yield; switching from acetonitrile to dimethylacetamide (DMAc) in alkylation reactions increased yields to 84% by stabilizing the transition state .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups or the furan ring.
Substitution: The diamine chain can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups into the diamine chain.
Scientific Research Applications
Chemical Properties and Structure
N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine has the following chemical formula: with a molecular weight of 182.26 g/mol. The presence of both furan and amine functionalities makes it an interesting candidate for various chemical reactions and applications.
Organic Synthesis
The compound is notably utilized in organic synthesis as a building block for the creation of more complex molecules. Its ability to participate in various reactions, such as:
- Amination Reactions : The amine groups can be employed to introduce nitrogen functionalities into organic compounds.
- Cycloaddition Reactions : The furan moiety allows for cycloaddition reactions with electrophiles, leading to the formation of heterocycles, which are essential in pharmaceuticals.
Case Study: Synthesis of Heterocycles
Recent studies have demonstrated the effectiveness of this compound in synthesizing novel heterocycles through cycloaddition with ylides. This method has shown promising yields and selectivity, making it a valuable tool in synthetic organic chemistry .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential antiviral properties. The furan ring is known for its biological activity, and derivatives of this compound may exhibit significant antiviral effects against various pathogens.
Antiviral Activity
Research indicates that compounds similar to this compound have shown efficacy against viral targets such as Hepatitis C virus (HCV) and HIV. The mechanism often involves inhibition of viral polymerases or proteases .
Materials Science
The compound's unique structure also lends itself to applications in materials science. Its ability to form stable complexes with metal ions makes it suitable for use in:
- Sensors : this compound can be utilized in optical sensors for detecting metallic cations due to its chelating properties.
Case Study: Optical Sensors
A review highlighted the use of Schiff bases derived from similar structures in optical sensors for environmental monitoring. These sensors can detect trace amounts of heavy metals, showcasing the practical application of this compound in environmental science .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for heterocycles | Effective in cycloaddition reactions |
| Medicinal Chemistry | Antiviral agents | Potential efficacy against HCV and HIV |
| Materials Science | Optical sensors for metal detection | High sensitivity and selectivity |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The furan ring and diamine chain can form specific interactions with these targets, influencing biological pathways and processes. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Pyrazolo-Pyrimidine Derivatives
Compound : N,N-Dimethyl-N’-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine ()
- Structural Differences: The pyrazolo-pyrimidine core introduces a fused bicyclic system with a trifluoromethyl group, contrasting with the monocyclic furan in the target compound.
- The trifluoromethyl group may improve metabolic stability compared to the methylfuran group .
| Feature | Target Compound | Pyrazolo-Pyrimidine Derivative |
|---|---|---|
| Core Structure | 5-Methylfuran | Pyrazolo[1,5-a]pyrimidine |
| Key Substituents | Methyl (furan), dimethylamine | Trifluoromethyl, phenyl, dimethylamine |
| Potential Applications | Enzyme inhibition, metal chelation | Anticancer, enzyme inhibition |
Comparison with Pyrimidine and Pyridine-Based Diamines
Compound : N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine ()
- Structural Differences : A pyrimidine ring with fluorine and methyl groups replaces the furan in the target compound.
- Impact on Properties : The pyrimidine ring’s electron-deficient nature may facilitate π-π stacking with biological targets, while fluorine enhances electronegativity and bioavailability. The furan’s oxygen atom, however, offers lone pairs for hydrogen bonding or metal coordination .
Compound : N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine ()
- Structural Differences : Shares the furan moiety but includes a methoxyethyl group instead of a 5-methyl substitution.
- Impact on Properties : The methoxyethyl group increases hydrophilicity, whereas the 5-methylfuran in the target compound may enhance steric bulk and lipophilicity, influencing membrane permeability .
| Feature | Target Compound | Pyrimidine-Based Diamine | N-(2-Furylmethyl) Derivative |
|---|---|---|---|
| Aromatic System | 5-Methylfuran | Pyrimidine | Furan |
| Key Substituents | Methyl (furan), dimethylamine | Fluoro, methyl, diamine | Methoxyethyl, furan |
| Electronic Effects | Moderate electron-rich | Electron-deficient | Electron-rich (furan) |
Role of Heterocyclic Rings: Furan vs. Imidazole/Benzofuran
Compound : Schiff base ligand with imidazole ()
- Structural Differences : Imidazole replaces furan, introducing a nitrogen-rich heterocycle.
- Impact on Properties : Imidazole’s basicity and metal-chelating ability are superior to furan, making it more suitable for coordination chemistry. The furan’s oxygen may offer weaker but selective interactions .
Compound : N,N-Diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine ()
- Structural Differences: Benzofuran (fused benzene-furan) vs. monocyclic furan.
| Feature | Target Compound | Imidazole-Based Diamine | Benzofuran Derivative |
|---|---|---|---|
| Heterocycle | Furan | Imidazole | Benzofuran |
| Key Interactions | Hydrogen bonding, metal coordination | Strong metal chelation | π-π stacking, intercalation |
| Bioactivity | Moderate enzyme inhibition | Antioxidant, metal complexation | Enhanced receptor binding |
Impact of Alkyl Groups on the Diamine Moiety
Compound : N,N-Dimethylethylenediamine ()
- Structural Differences : Lacks the furan substituent, featuring only a simple diamine chain.
- Impact on Properties : The absence of aromatic groups reduces steric hindrance and lipophilicity, limiting target specificity. The target compound’s furan enhances selectivity for hydrophobic binding sites .
Compound : N,N-Dimethyl-N'-(3,4,5-trimethoxy-benzyl)-ethane-1,2-diamine ()
- Structural Differences : A trimethoxybenzyl group replaces the methylfuran.
- Impact on Properties : The trimethoxy group increases polarity and hydrogen-bonding capacity, whereas the methylfuran offers a balance of hydrophobicity and moderate electronic effects .
| Feature | Target Compound | Simple Diamine (N,N-Dimethylethylenediamine) | Trimethoxybenzyl Derivative |
|---|---|---|---|
| Substituent | 5-Methylfuran | None | 3,4,5-Trimethoxybenzyl |
| Lipophilicity (ClogP) | Moderate (~2.5 estimated) | Low (~0.5) | High (~3.0) |
| Bioactivity | Enzyme inhibition, chelation | Basic amine reactivity | Enhanced receptor affinity |
Biological Activity
N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine, a compound featuring a furan moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes:
- Furan Ring : A five-membered aromatic ring with oxygen.
- Alkyl Chains : Dimethyl and ethylene diamine components that may influence its biological interactions.
The molecular formula is , and its molecular weight is approximately 206.29 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Antiviral Activity : Preliminary studies suggest that compounds with furan derivatives exhibit antiviral properties against various viruses such as HSV and HCV .
- Antioxidant Properties : The presence of the furan ring is associated with antioxidant activity, potentially mitigating oxidative stress in cellular environments .
- Anticancer Potential : Research indicates that similar compounds can inhibit cancer cell proliferation, although specific data on this compound remains limited .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Viral Replication : By interfering with viral enzymes or cellular entry mechanisms.
- Scavenging Free Radicals : The furan structure may facilitate electron donation to neutralize free radicals.
- Modulation of Signaling Pathways : Potentially influencing pathways related to cell survival and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
Q & A
Basic: What synthetic methodologies are recommended for preparing N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine?
Answer:
The synthesis typically involves a multi-step approach:
Core Preparation : Start with a 5-methylfuran derivative. Cyclization or functionalization of the furan ring may precede amine coupling.
Amine Coupling : Attach the ethane-1,2-diamine moiety via nucleophilic substitution or reductive amination. For example, reacting 5-methylfuran-2-carbaldehyde with N,N-dimethylethylenediamine under acidic conditions.
Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) to enhance yield. Monitor purity via column chromatography or recrystallization .
Basic: How is the structural integrity of this compound validated in research settings?
Answer:
A combination of techniques ensures structural confirmation:
- X-ray Crystallography : Resolve atomic positions using SHELXL/SHELXS software for precise bond lengths/angles (e.g., C–C distances ~1.51 Å, N–C bonds ~1.47 Å) .
- Spectroscopy :
Advanced: How can researchers resolve contradictory spectroscopic data (e.g., unexpected NMR splitting)?
Answer:
Contradictions often arise from dynamic processes or impurities:
Dynamic NMR (DNMR) : Assess temperature-dependent splitting to identify conformational exchange (e.g., hindered rotation in the diamine chain).
2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C or ¹H-¹H couplings .
Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
Advanced: What computational strategies predict the compound’s reactivity and bioactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the furan ring’s π-system may act as an electron donor .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. The dimethylamine group’s basicity (pKa ~8–10) and furan’s hydrophobicity influence ligand-receptor interactions .
Advanced: How does the furan moiety influence metal coordination chemistry?
Answer:
The 5-methylfuran group can act as a π-donor in metal complexes:
Synthesis : React with transition metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water.
Characterization :
- UV-Vis : Monitor d-d transitions (e.g., Cu²+ complexes show λmax ~600–800 nm).
- EPR : Detect paramagnetic species (e.g., Cu²+ with g∥ ~2.2, g⊥ ~2.0) .
Applications : Such complexes may exhibit antioxidant or catalytic activity via superoxide radical scavenging .
Basic: What solvent systems and catalysts optimize yield in large-scale synthesis?
Answer:
- Solvents : Dichloromethane or THF for solubility; methanol for recrystallization .
- Catalysts : K₂CO₃ or triethylamine (Et₃N) to deprotonate intermediates during amine coupling .
- Yield Optimization : Conduct kinetic studies (e.g., varying temperature from 25°C to 60°C) to identify ideal reaction windows .
Advanced: What role does the 5-methylfuran group play in biological activity?
Answer:
- Hydrophobic Interactions : The methyl group enhances lipophilicity (logP ~2.5), improving membrane permeability.
- π-Stacking : The furan ring engages in aromatic interactions with enzyme active sites (e.g., cytochrome P450).
- Mutagenesis Studies : Replace the furan with thiophene or benzene analogs to assess binding specificity .
Advanced: How are stereochemical challenges addressed during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
